5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-12-14(4-2)21-16(13(9-19-21)17(22)23)20-15(12)10-5-7-11(18)8-6-10/h5-9H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
HUNTXCAUDHZWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)C(=O)O)N=C1C3=CC=C(C=C3)Cl)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Industrial production methods may utilize more efficient and scalable processes, such as the use of deep eutectic solvents (DES) to enhance yield and simplify the work-up procedure .
Chemical Reactions Analysis
5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pyrazolo-pyrimidine Derivatives as Anticancer Agents
Pyrazole compounds have demonstrated anti-inflammatory, antipyretic, analgesic, and anticancer properties . Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities . These derivatives were tested against CDK2/cyclin E and Abl kinases, and their antiproliferative effects were investigated against MCF-7 and K-562 cancer lines .
Key findings:
- One derivative, St.1, showed the highest activity against the tested cell lines with potent inhibitory activity against CDK2/cyclin E .
- Cytotoxicity studies indicated that all compounds were non-toxic to normal cells .
- The anticancer activity of these compounds was influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
- The incorporation of the benzofuran group at the 4th position exhibited superior activity compared to furan and thiophene substitutions .
Basma et al. synthesized pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compounds St.4 and St.5 exhibited significant cytotoxicity against these cell lines and induced cell cycle arrest and apoptosis . St.4 showed S phase arrest in Hela cells, while St.5 induced G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells . Both compounds inhibited CDK2 and CDK9 .
Fanta et al. designed pyrazol-pyrimidine-amine derivatives as potential anticancer agents targeting CDK2 . One derivative, St.8, showed the best activity against various cancer cell lines and arrested the cell cycle at S and G2/M phases, inducing apoptosis .
Cheng et al. synthesized pyrazole carboxamides as CDK2 inhibitors and histone deacetylase (HDAC) inhibitors . Derivatives St.9 and St.10 exhibited potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2 . These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis in A375, HCT116, H460, and HeLa cells .
Pyrido-pyrimidines as CDK4/6 Inhibitors
Abbas et al. developed pyrido-pyrimidines as CDK4/6 inhibitors . Compounds St.26 and St.27 showed significant activity against a panel of cancer cell lines and CDK6 enzymes, inducing apoptosis in PC-3 and MCF-7 cells .
Shi et al. researched pyrrolo-pyrimidines and evaluated their impact on pancreatic cancer cells . A series of 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated enhanced potency against various cell lines, with St.30 being the most potent agent and having potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .
Sroor et al. evaluated a new set of pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative activities against several cancer cell lines . Compound St.31 showed promising anticancer activities, down-regulating CDK4 and BcL2 and arresting the cell cycle at the G1/S phase in MCF-7 cells .
Summary of Anticancer Studies
| Compound | Targets | Cancer Cell Lines | Effects |
|---|---|---|---|
| St.1 | CDK2/cyclin E | MCF-7, K-562 | Potent inhibitory activity, non-toxic to normal cells |
| St.4, St.5 | CDK2, CDK9 | MCF-7, Hela, HCT116 | Cell cycle arrest, apoptosis |
| St.8 | CDK2 | Various | Cell cycle arrest (S and G2/M phases), apoptosis |
| St.9, St.10 | HDAC2 | A375, HCT116, H460, HeLa | Cell cycle arrest (G2/M phase), apoptosis |
| St.26, St.27 | CDK4/6 | PC-3, MCF-7 | Apoptosis |
| St.30 | CDK4/6 | Pancreatic | Potential for combination therapy with mTOR inhibitors |
| St.31 | CDK4, BcL2 | MCF-7 | Cell cycle arrest (G1/S phase) |
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Lipophilicity: The diethyl groups at positions 6 and 7 in the target compound likely increase lipophilicity compared to unsubstituted analogs (e.g., the base structure in ). This property could enhance membrane permeability in biological systems.
Steric and Solubility Considerations :
- The tetrahydro ring in and compounds reduces planarity, which may improve solubility compared to fully aromatic systems like the target compound .
- Trifluoromethyl (CF₃) groups (e.g., in and ) contribute to metabolic stability and polarity, balancing lipophilicity and solubility .
Biological Activity Implications: While direct activity data for the target compound is unavailable, structural analogs with carboxylic acid moieties (e.g., pyrazole-quinazoline hybrids in ) demonstrate antimicrobial properties. The 4-chlorophenyl group is common in herbicides (as implied by ), hinting at agrochemical utility .
Biological Activity
5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H16ClN3O2
- CAS Number : 102207-59-0
- Molecular Weight : 331.78 g/mol
The presence of the 4-chlorophenyl group and the pyrazolo[1,5-a]pyrimidine ring contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings related to its anticancer activity:
The compound exhibited a structure-dependent anticancer activity, with modifications enhancing its efficacy. Notably, the introduction of halogenated phenyl groups increased cytotoxicity against A549 lung cancer cells.
Antimicrobial Activity
In addition to anticancer properties, this compound also demonstrates antimicrobial activity. The following observations were made regarding its effectiveness against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Klebsiella pneumoniae | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
| Staphylococcus aureus | Weak to moderate |
These findings suggest that while the compound shows promise against certain bacterial strains, its overall antimicrobial efficacy may be limited compared to other agents.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Potential interactions with DNA could lead to apoptosis in cancer cells.
- Membrane Disruption : Antimicrobial effects might be mediated through disruption of bacterial membranes.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
